SIDAG Dye
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Overview
Description
SIDAG Dye, also known as this compound, is a useful research compound. Its molecular formula is C₄₉H₆₉N₄NaO₁₈S₂ and its molecular weight is 1089.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
In Vivo Fluorescence Imaging of Arthritis : SIDAG dye was used in a study to evaluate in vivo fluorescence imaging in a model of Borrelia-induced Lyme arthritis. The study found that NIR fluorescence imaging based on the pharmacokinetic behavior of SIDAG could detect inflammatory joint changes in experimental arthritis. This indicates the potential of SIDAG in differentiating between inflammatory and noninflammatory joints 24 hours after dye application (Fischer et al., 2006).
Comparison with Indocyanine Green (ICG) in Imaging : Another study compared SIDAG with ICG, a clinically approved imaging agent, in terms of pharmacokinetic, tolerance, and imaging properties. SIDAG showed increased acute tolerance in mice and shifted pharmacokinetic properties towards renal elimination due to its high hydrophilicity. It also demonstrated a clear demarcation of tumors, both immediately and 24 hours after administration, indicating its potential as a contrast agent for optical imaging in detecting inflamed regions and tumors (Ebert et al., 2011).
Use in Optical Imaging of Tumors : A study investigated the potential of SIDAG as a contrast agent for in vivo imaging of subcutaneously grown tumors in laboratory animals. This study highlights the role of SIDAG in the development of novel diagnostic solutions in biomedical imaging disciplines (Perlitz et al., 2005).
Enhancement of Photoacoustic Imaging : SIDAG was also used as a contrast agent in photoacoustic imaging of nude mice. The study demonstrated the expected pharmacokinetic behavior of SIDAG in the tumor and bladder of the mice, indicating its potential for imaging with a commercial array-based ultrasound scanner (Janković et al., 2008).
Mechanism of Action
Target of Action
SIDAG Dye, also known as 1,1’-bis-(4-sulfobutyl) indotricarbocyanine-5,5’-dicarboxylic acid diglucamide monosodium salt, is primarily used as a contrast agent in near-infrared imaging . Its primary targets are inflamed regions and tumors, where it enhances the contrast and sensitivity of the imaging .
Mode of Action
This compound operates by absorbing and emitting near-infrared light, which can penetrate several centimeters into tissue . This property allows it to highlight its targets (inflamed regions and tumors) during imaging procedures . The dye is particularly effective in demarcating N-Nitrosomethylurea (NMU)-induced rat breast carcinomas .
Biochemical Pathways
Its effectiveness as a contrast agent suggests it interacts with biological tissues in a way that alters their optical properties, specifically their absorption and emission of near-infrared light .
Pharmacokinetics
This compound is highly hydrophilic, which influences its pharmacokinetic properties . Unlike its lipophilic counterpart, indocyanine green (ICG), this compound has a longer plasma half-life . This extended circulation time allows for more prolonged imaging of target regions . The pharmacokinetic properties of this compound are shifted toward renal elimination due to the high hydrophilicity of the molecule .
Result of Action
The primary result of this compound’s action is the enhanced visibility of inflamed regions and tumors in near-infrared imaging . For example, NMU-induced rat breast carcinomas are clearly demarcated both immediately and 24 hours after intravenous administration of SIDAG . In contrast, ICG shows a weak tumor contrast under the same conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the dye’s effectiveness as a contrast agent depends on the optical properties of the tissue it’s introduced to, including the tissue’s absorption and scattering of near-infrared light . Additionally, the dye’s hydrophilic nature means its distribution and elimination may be affected by the hydration status of the body .
Safety and Hazards
Future Directions
SIDAG Dye has shown potential as a contrast agent for optical imaging, which could increase the sensitivity for detection of inflamed regions and tumors . It has been suggested that it could be used to assess the degree of tumor angiogenesis in vivo using planar and tomographic methods . However, more research is needed to fully understand its potential applications and safety profile.
Biochemical Analysis
Biochemical Properties
SIDAG Dye plays a significant role in biochemical reactions, particularly in the field of imaging. It interacts with various biomolecules, including enzymes and proteins, to produce fluorescence. This property makes this compound a valuable tool in biomedical imaging . The dye’s hydrophilic nature allows it to interact with these biomolecules in a unique way, shifting its pharmacokinetic properties towards renal elimination .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by enhancing the visibility of certain cellular structures during fluorescence imaging . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism. The dye’s properties allow it to highlight these cellular components, providing valuable information about their function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to these molecules, resulting in fluorescence that can be detected during imaging . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the dye’s stability and degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . The dye’s fluorescence intensity course is characterized by a slow increase, differing from other dyes like ICG .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the acute tolerance of this compound in mice is increased up to 60-fold compared to ICG, indicating its relative safety at higher doses .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner influenced by its hydrophilic nature. This could potentially involve interaction with certain transporters or binding proteins . The dye’s hydrophilicity also affects its localization or accumulation within the cell.
Properties
IUPAC Name |
sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H70N4O18S2.Na/c1-48(2)32-24-30(46(64)50-26-36(56)42(60)44(62)38(58)28-54)16-18-34(32)52(20-10-12-22-72(66,67)68)40(48)14-8-6-5-7-9-15-41-49(3,4)33-25-31(17-19-35(33)53(41)21-11-13-23-73(69,70)71)47(65)51-27-37(57)43(61)45(63)39(59)29-55;/h5-9,14-19,24-25,36-39,42-45,54-63H,10-13,20-23,26-29H2,1-4H3,(H3-,50,51,64,65,66,67,68,69,70,71);/q;+1/p-1/t36-,37?,38?,39+,42+,43?,44+,45?;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCDZDCGTDCFQV-SMYDWBAHSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)NCC(C(C(C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C(C(CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)C(=O)NC[C@@H]([C@H]([C@@H](C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C([C@@H](CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69N4NaO18S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.